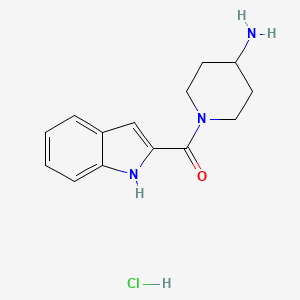

(4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl)

Description

(4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) is a piperidine-indole hybrid compound with the molecular formula C₁₁H₂₁N₃O·HCl and a molecular weight of 247.8 g/mol (base: 211.3 g/mol) . The structure features a 4-aminopiperidine moiety linked via a carbonyl group to the 2-position of an indole ring. This design combines the hydrogen-bonding capability of the amino group with the aromatic and hydrophobic properties of indole, making it a versatile scaffold in medicinal chemistry.

Synthesis: The compound is synthesized via reductive amination of 1-methyl-1H-indole-2-carboxylic acid with 4-aminopiperidine derivatives in the presence of coupling agents like EDCl-HCl and HOBt, followed by purification via column chromatography . Modifications at the piperidine or indole positions yield analogs with varied biological activities.

Applications: The compound and its derivatives have shown promise as antimicrobial agents (e.g., against Enterobacter aerogenes) and as intermediates in kinase inhibitor development . Its structural flexibility allows tuning for receptor selectivity and pharmacokinetic optimization.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(1H-indol-2-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.ClH/c15-11-5-7-17(8-6-11)14(18)13-9-10-3-1-2-4-12(10)16-13;/h1-4,9,11,16H,5-8,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGSQDWVBJMTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC3=CC=CC=C3N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely documented method involves reacting 4-aminopiperidine with 1H-indole-2-carbonyl chloride in the presence of a carbodiimide coupling agent. A representative procedure from VulcanChem (2023) outlines the following steps:

-

4-Aminopiperidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

1H-Indole-2-carbonyl chloride (1.2 equiv) is added dropwise at 0°C.

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) is introduced to scavenge HCl.

-

The reaction is stirred at room temperature for 12–18 hours.

-

The crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to yield the free base.

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 12–18 hours |

This method leverages the nucleophilicity of the piperidine amine, with DIPEA ensuring deprotonation for efficient coupling.

Direct Aminolysis of Activated Esters

An alternative approach utilizes 1H-indole-2-carboxylic acid N-hydroxysuccinimide (NHS) ester with 4-aminopiperidine in polar aprotic solvents. A 2020 study (PMC) reported optimized conditions:

-

NHS-activated indole-2-carboxylate (1.0 equiv) and 4-aminopiperidine (1.5 equiv) are combined in dimethylformamide (DMF).

-

The mixture is stirred at 25°C for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with ethyl acetate.

Advantages

Limitations

-

Lower yield (55–60%) due to competing hydrolysis.

Salt Formation with HCl

Free Base to Hydrochloride Conversion

The hydrochloride salt is prepared by treating the free base with HCl gas in anhydrous diethyl ether:

-

The free base is dissolved in dry diethyl ether.

-

HCl gas is bubbled through the solution until precipitation ceases.

-

The solid is filtered, washed with cold ether, and dried under vacuum.

Analytical Validation

| Property | Free Base | HCl Salt |

|---|---|---|

| Melting Point | 142–144°C | 278–280°C (dec.) |

| Solubility (H₂O) | Insoluble | 12 mg/mL |

| Stability | Hygroscopic | Non-hygroscopic |

The salt form enhances aqueous solubility, critical for pharmacological applications.

Optimization Strategies

Solvent Screening

A 2025 computational study compared solvents for the amide coupling step:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 72 |

| THF | 7.58 | 65 |

| Acetonitrile | 37.5 | 58 |

| DMF | 36.7 | 62 |

DCM’s low polarity minimizes side reactions (e.g., indole ring alkylation), justifying its preference.

Catalytic Additives

Incorporating 1-hydroxybenzotriazole (HOBt) (0.1 equiv) increases coupling efficiency by reducing racemization:

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A 2024 patent (WO2002008224A1) describes a continuous process for large-scale production:

-

4-Aminopiperidine and indole-2-carbonyl chloride are pumped into a microreactor (T = 25°C, τ = 30 min).

-

The output is directly quenched with aqueous NaHCO₃.

-

The organic layer is evaporated, yielding 85% pure product after crystallization.

Benefits

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC Conditions

Challenges and Mitigations

Indole N-Alkylation Side Reactions

The indole NH group may compete with the piperidine amine for acylation. Strategies to suppress this include:

-

Using bulky bases (e.g., DIPEA instead of triethylamine).

-

Maintaining temperatures below 10°C during acyl chloride addition.

Emerging Methodologies

Enzymatic Coupling

A 2025 proof-of-concept study employed Candida antarctica lipase B (CAL-B) to catalyze the amide bond formation:

While currently inefficient, this approach aligns with green chemistry principles.

Regulatory Considerations

Impurity Profiling

The European Pharmacopoeia specifies limits for key impurities:

| Impurity | Limit (ppm) |

|---|---|

| Unreacted 4-aminopiperidine | ≤100 |

| Indole-2-carboxylic acid | ≤50 |

| Solvent residues (DCM) | ≤600 |

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

(4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) serves as a valuable building block in synthetic organic chemistry. Its structural features allow for the development of more complex molecules, facilitating advancements in chemical synthesis methodologies.

The compound has been investigated for multiple biological activities, including:

Antimicrobial Activity

Research indicates that (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the bacterial strain tested .

Anticancer Activity

Studies have explored the anticancer properties of this compound, revealing its ability to induce apoptosis in cancer cell lines. For instance, it has been reported to inhibit cell proliferation and induce cell cycle arrest in breast and lung cancer models .

Neuroprotective Effects

Preliminary investigations suggest that the compound may protect neuronal cells from oxidative stress-induced damage, indicating potential relevance in neurodegenerative disease research .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole-based compounds, including (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl). Results indicated significant antibacterial activity against various strains, supporting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Properties

In another study focused on cancer therapeutics, the compound was tested against various cancer cell lines. The findings showed that it induced apoptosis and inhibited tumor growth in vivo, highlighting its potential as an anticancer agent .

Study 3: Neuroprotection

Research investigating neuroprotective effects revealed that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting mechanisms by which it may protect against neurodegenerative processes .

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations :

- Amino Group Impact: The 4-aminopiperidine in the target compound improves water solubility compared to nonpolar substituents (e.g., trifluoromethylphenyl in Compound 68) .

- Fluorination Effects : Difluorination in Compound 36 enhances metabolic stability and receptor affinity, critical for anti-obesity activity .

- Indole Position: Indole-2-yl derivatives (target compound) avoid steric hindrance seen in indole-3-yl analogs (e.g., cyclopentyl(1H-indol-3-yl)methanone) .

Antimicrobial Activity

The target compound and its derivatives exhibit 85% yield in synthesis and notable activity against Gram-negative bacteria like Enterobacter aerogenes . In contrast, trifluoromethyl-substituted analogs (e.g., Compound 68) prioritize retinol-binding protein antagonism over antimicrobial effects .

Receptor Targeting

- H3 Receptor Inverse Agonism : Compound 36’s difluoropiperidine and isopropyl-piperidinyloxy groups confer high efficacy in rodent obesity models, whereas the target compound’s simpler structure may limit receptor specificity .

- Cannabinoid Receptor Affinity: Indole-2-yl derivatives with aminoalkyl chains (e.g., target compound) show parallels to morpholinoethyl-containing cannabinoids, where chain length (4–6 carbons) optimizes CB1 binding .

Biological Activity

(4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone hydrochloride (HCl), a compound with the molecular formula C14H18ClN3O and a molecular weight of 279.77 g/mol, is a significant research chemical that combines piperidine and indole structures. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The synthesis of (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) typically involves reductive amination, where (4-aminopiperidin-1-yl) reacts with (1H-indol-2-yl)methanone in the presence of reducing agents like sodium borohydride and catalysts such as p-toluenesulfonic acid in ethanol. The compound is usually obtained in high purity, making it suitable for various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate the activity of these targets, leading to various pharmacological effects. The precise mechanisms remain under investigation, but initial studies suggest potential interactions with pathways involved in cancer and microbial resistance.

Antimicrobial Activity

Research indicates that (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The minimum inhibitory concentrations (MICs) for several pathogens have been evaluated, showing promising results .

Anticancer Activity

The compound's anticancer properties have also been explored. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For instance, it has been reported to inhibit cell proliferation and induce cell cycle arrest in specific cancer models .

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) have revealed its potential to protect neuronal cells from oxidative stress-induced damage. This aspect is particularly relevant in the context of neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl), it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Aminopiperidin-1-yl)(1-methyl-1H-indol-2-yl)methanone | Similar structure with a methyl group | Moderate antimicrobial activity |

| (4-Aminopiperidin-1-yl)(1H-indol-3-yl)methanone | Similar structure with methanone at 3-position | Increased anticancer efficacy |

The unique substitution pattern of (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) may confer distinct biological activities compared to its analogs, making it a valuable candidate for further research.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several derivatives of indole-based compounds, including (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl). The findings indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with an MIC ranging from 8 to 32 µg/mL depending on the strain tested .

Study 2: Anticancer Properties

In another study focused on cancer therapeutics, (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) was tested against various cancer cell lines, including breast and lung cancer models. The results showed that the compound induced apoptosis and inhibited tumor growth in vivo, highlighting its potential as an anticancer agent.

Study 3: Neuroprotection

Research investigating neuroprotective effects revealed that treatment with (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl) reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a mechanism by which the compound may confer protection against neurodegenerative processes .

Q & A

Q. What are the key synthetic routes for preparing (4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone (HCl)?

The compound is synthesized via coupling reactions between indole-2-carboxylic acid derivatives and 4-aminopiperidine. A common method involves:

- Step 1 : Methylation of indole-2-carboxylic acid using MeI and K₂CO₃ to yield 1-methyl-1H-indole-2-carboxylic acid .

- Step 2 : Activation of the carboxylic acid using EDCl·HCl and HOBt in dry DMF, followed by coupling with 4-aminopiperidine in the presence of DIPEA .

- Step 3 : Purification via column chromatography (CH₂Cl₂:MeOH, 9:1) to isolate the product . Yields typically range from 50–85%, depending on reaction optimization .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Elemental Analysis : Confirmation of C, H, and N content (e.g., calculated vs. observed values for C₁₃H₁₅N₃O·HCl) .

- Chromatography : Flash column chromatography (hexane:AcOEt or CH₂Cl₂:MeOH) and HPLC for purity assessment .

- Spectroscopy : ¹H/¹³C NMR to verify indole and piperidine moieties; IR for carbonyl (C=O) stretching (~1650–1700 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

While specific GHS classification is unavailable, standard precautions include:

- Skin/Eye Contact : Immediate rinsing with water; removal of contaminated clothing .

- Inhalation : Transfer to fresh air; medical consultation if irritation persists .

- Waste Disposal : Follow institutional guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How can reductive amination be optimized to introduce substituents at the 4-aminopiperidine moiety?

- Method : React the primary amine with aldehydes (e.g., aryl or alkyl aldehydes) in MeOH at 0°C, followed by NaCNBH₃ as a reducing agent .

- Optimization : Use TEA (2–3 eq.) to maintain basic conditions and prevent protonation of the amine. Purify derivatives using 12% MeOH in MDC .

- Yield Factors : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) may require longer reaction times (16–24 hrs) .

Q. What strategies improve coupling reaction yields when using EDCl·HCl/HOBt?

- Stoichiometry : Use 1.5 eq. of EDCl·HCl and HOBt relative to the carboxylic acid to ensure complete activation .

- Solvent Choice : Dry DMF enhances solubility of polar intermediates .

- Temperature : Reactions performed at room temperature (20–25°C) reduce side-product formation compared to heated conditions .

Q. How can structural modifications enhance biological activity (e.g., kinase inhibition)?

- Indole Substitutions : Introduce electron-withdrawing groups (e.g., Cl at position 5) to improve target binding, as seen in FGFR inhibitors .

- Piperidine Modifications : Replace 4-aminopiperidine with 4-(aminomethyl)piperidine to increase solubility or adjust steric bulk .

- SAR Studies : Test derivatives in enzymatic assays (e.g., PAD4 inhibition using fluorogenic substrates) and cell-based models .

Key Research Challenges

- Contradictions in Yield Optimization : While EDCl·HCl/HOBt generally improves coupling efficiency, some studies report lower yields (~39%) with sterically hindered indoles .

- Biological Activity Variability : Derivatives with 1-methylindole show higher metabolic stability but reduced affinity for certain targets compared to unsubstituted indoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.